![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

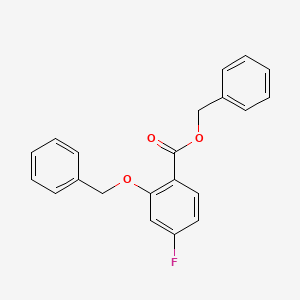

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a novel spirocyclic compound derived from the piperidine ring system. It is a versatile compound that has been used in a variety of applications, ranging from drug synthesis and development to laboratory research.

Applications De Recherche Scientifique

Synthesis and Synthetic Applications

Efficient Synthesis Approaches

Researchers have developed efficient synthetic routes to create spirocyclic oxindole analogues and related compounds. These methods involve key steps like dianion alkylation, cyclization, and demethylation, achieving notable yields without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006). Moreover, the exploration of 1,3-dipolar cycloaddition reactions has facilitated the synthesis of diverse spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives, showcasing the compound's versatility in generating novel chemical structures (Mahdavinia, Mirzazadeh, & Notash, 2013).

Biological Applications

Antimicrobial and Antifungal Activities

Compounds derived from the synthesis involving Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate analogues have demonstrated potential biological activities. For instance, new piperidine substituted benzothiazole derivatives have shown significant antibacterial and antifungal activities, indicating their potential for further development as bioactive molecules (Shafi, Rajesh, & Senthilkumar, 2021).

Material Science Applications

Photochromic Properties

The investigation into the structural and photochromic properties of novel spiro[indoline-naphthaline]oxazine derivatives, which share a structural motif with this compound, has provided insights into their potential use in materials science. These compounds exhibit excellent photochromism in various solvents, suggesting their applicability in the development of photoresponsive materials (Li, Pang, Wu, & Meng, 2015).

Orientations Futures

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

Propriétés

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)